2-Tert-butyl-4-methyl-6-nitrophenol
Overview
Description
2-Tert-butyl-4-methyl-6-nitrophenol is an organic compound with the molecular formula C11H15NO3. It is a substituted phenol, characterized by the presence of a tert-butyl group, a methyl group, and a nitro group on the benzene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-methyl-6-nitrophenol typically involves the nitration of 2-tert-butyl-4-methylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often carried out in continuous flow reactors to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Various electrophiles can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Depending on the electrophile, products can include halogenated or alkylated phenols.
Scientific Research Applications
2-Tert-butyl-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an antioxidant in various industrial applications, including the stabilization of fuels and lubricants.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-methyl-6-nitrophenol involves its interaction with molecular targets such as enzymes and cellular receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the phenolic group can interact with proteins and other biomolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar industrial applications.
2,4-Dimethyl-6-tert-butylphenol: Another antioxidant with applications in fuel stabilization.
2-tert-Butylphenol: A simpler phenolic compound with various industrial uses.
Uniqueness: 2-Tert-butyl-4-methyl-6-nitrophenol is unique due to the presence of both a nitro group and a tert-butyl group on the phenolic ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-tert-butyl-4-methyl-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(11(2,3)4)10(13)9(6-7)12(14)15/h5-6,13H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRFBTUMGBHDRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395732 | |
Record name | 2-tert-butyl-4-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70444-48-3 | |
Record name | 2-tert-butyl-4-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-TERT-BUTYL-4-METHYL-6-NITROPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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